molecular formula C17H26N2O B7478856 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide

4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B7478856
M. Wt: 274.4 g/mol
InChI Key: PRXIZXLRHWBLNL-UHFFFAOYSA-N
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Description

4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound that features a pyrrolidine ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through a series of reactions, including amide bond formation.

    Substitution on the Phenyl Ring: The 2,4,6-trimethylphenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl ring and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amides and alcohols.

    Substitution Products: Halogenated derivatives and substituted amides.

Scientific Research Applications

4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its ability to interact with biological targets.

    Biological Studies: The compound is studied for its potential effects on cellular pathways and its ability to modulate enzyme activity.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the substituted phenyl group allow the compound to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide: shares similarities with other pyrrolidine-based compounds, such as:

Uniqueness

    Structural Uniqueness: The presence of the 2,4,6-trimethylphenyl group distinguishes it from other pyrrolidine derivatives.

    Biological Activity: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-11-14(2)17(15(3)12-13)18-16(20)7-6-10-19-8-4-5-9-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXIZXLRHWBLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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